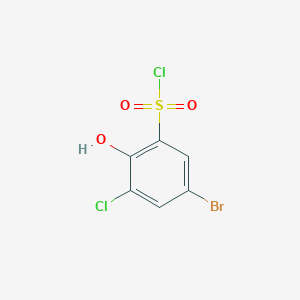

5-Bromo-3-chloro-2-hydroxybenzenesulfonyl chloride

Beschreibung

Chemical Structure and Synthesis 5-Bromo-3-chloro-2-hydroxybenzenesulfonyl chloride (CAS: Not explicitly provided; molecular formula: C₆H₃BrCl₂O₃S, molecular weight: 322.41 g/mol) is a halogenated aromatic sulfonyl chloride synthesized via chlorosulfonation of 2-chloro-4-bromophenol. The reaction involves treating the phenol with chlorosulfonic acid at 0°C for 24 hours, followed by purification via flash chromatography (72% yield) . Key spectral data include:

- ¹H NMR (CDCl₃): δ 7.92 (d, J = 2.4 Hz, 1H), 7.86 (d, J = 2.4 Hz, 1H) .

- LCMS: Purity ≥95% (AUC) with tR = 1.50 min .

Applications

This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing sulfonamide derivatives targeting WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors. It reacts with amines (e.g., cyclopentylthiazol-5-aminium chloride) to form bioactive sulfonamides with low yields (1–33%) due to steric and electronic challenges .

Eigenschaften

Molekularformel |

C6H3BrCl2O3S |

|---|---|

Molekulargewicht |

305.96 g/mol |

IUPAC-Name |

5-bromo-3-chloro-2-hydroxybenzenesulfonyl chloride |

InChI |

InChI=1S/C6H3BrCl2O3S/c7-3-1-4(8)6(10)5(2-3)13(9,11)12/h1-2,10H |

InChI-Schlüssel |

WOZNSELJEQMAAU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1S(=O)(=O)Cl)O)Cl)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Halogenation and Sulfonylation from Phenol Precursors

One documented approach starts from 4-bromophenol or similar phenolic substrates, which undergo chlorosulfonation to introduce the sulfonyl chloride group at the ortho position relative to the hydroxyl group, followed by selective chlorination to install the chlorine substituent at the meta position relative to the hydroxyl group.

- Chlorosulfonation : Treatment of 4-bromophenol with chlorosulfonic acid at low temperature (0 °C to room temperature) leads to 5-bromo-2-hydroxybenzenesulfonyl chloride intermediate formation.

- Chlorination : Subsequent chlorination (e.g., using chlorine gas or chlorinating agents) introduces the chlorine atom at the 3-position.

This method is supported by procedures where 4-bromophenol (1.73 g, 10 mmol) was portion-wise added to ice-cold chlorosulfonic acid, yielding 5-bromo-2-hydroxybenzenesulfonyl chloride as a key intermediate.

Multi-Step Synthesis via Protected Intermediates

A more complex synthetic route involves protecting groups and multiple functional group transformations. For example, a synthetic scheme includes:

- Bromination of methoxy-substituted phenyl compounds.

- Deprotection of methoxy groups to phenol.

- Sulfonylation with chlorosulfonic acid.

- Final chlorination to obtain the 3-chloro substituent.

This approach was detailed in a synthetic scheme involving NaH, Pd-catalyzed coupling, nitration, and sulfonylation steps, as well as pyridine-mediated reactions to isolate sulfonyl chloride derivatives.

Industrial Scale-Up Considerations

Industrial preparation emphasizes cost-effectiveness, yield, and scalability. For related compounds such as 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which shares similar halogenation patterns, scale-up involved:

- Bromination using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at controlled temperatures to minimize dibromo by-products.

- Use of chlorosulfonic acid for sulfonyl chloride installation.

- Careful control of temperature and reagent stoichiometry to ensure selective substitution and high purity.

A large-scale production example processed approximately 70 kg batches with a total yield of 24%, demonstrating feasibility for industrial synthesis.

Comparative Data Table of Preparation Conditions

Research Findings and Analysis

- Regioselectivity : The positioning of bromine and chlorine atoms is critical. Chlorosulfonation typically occurs ortho to the hydroxyl group, while bromination and chlorination are directed by electronic and steric factors of substituents.

- Reaction Conditions : Low temperatures during chlorosulfonation and halogenation steps are essential to avoid over-substitution or decomposition.

- Reagent Choice : Chlorosulfonic acid remains the reagent of choice for sulfonyl chloride installation due to its efficiency and selectivity.

- Scale-up : Industrial protocols favor reagents like NBS for bromination due to easier handling and control compared to elemental bromine or chlorine gas.

- Purification : The presence of dibromo or dichloro by-products necessitates careful purification strategies to achieve the desired compound purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-3-chloro-2-hydroxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a halide source.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Coupling Reactions: Palladium catalysts are often used in coupling reactions, with conditions tailored to the specific reaction.

Major Products Formed

The major products formed depend on the type of reaction. For example, in nucleophilic substitution, the product will be a sulfonamide, sulfonate ester, or sulfonyl thiol, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Based on the search results provided, here is information on the applications of compounds similar to "5-Bromo-3-chloro-2-hydroxybenzenesulfonyl chloride":

While a direct application of this compound was found in only one search result , information regarding similar compounds and their applications can be helpful.

-

Synthesis of sulfonamides :

- 5-Bromo-2-methoxybenzenesulfonyl chloride is used in the preparation of 5-Bromo-2-methoxy-N-(4-bromo-3-methyl-5-isoxazolyl)benzenesulfonamide .

- It is also used to synthesize Methyl 3-[(5-bromo-2-methoxyphenyl)sulfonyl]amino}-3-phenylpropanoate .

- 5-Bromo-2-methoxy-benzenesulfonyl chloride is used in the synthesis of 5-bromo-2-methoxy-N-(6-morpholinopyridin-3-yl)benzenesulfonamide .

- As a chemical intermediate :

-

General information on similar compounds:

- 5-Chloro-2-hydroxybenzenesulfonyl chloride has various synonyms and identifiers, including CAS number 25319-95-3 and EC Number 842-937-5 .

- 5-Chloro-2-hydroxybenzenesulfonyl chloride poses hazards such as being harmful if swallowed, causing severe skin burns and eye damage, and potentially causing respiratory irritation .

Wirkmechanismus

The mechanism of action of 5-Bromo-3-chloro-2-hydroxybenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical transformations and modifications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 5-bromo-3-chloro-2-hydroxybenzenesulfonyl chloride with structurally related sulfonyl chlorides, emphasizing substituent effects on reactivity, stability, and applications:

Key Findings from Comparative Analysis:

Reactivity Trends :

- The hydroxy group in the target compound enhances hydrogen-bonding capacity but lowers stability under acidic conditions compared to methoxy or halogen-only analogs .

- Halogen positioning (e.g., bromo at position 5 vs. 6 in pyridine derivatives) influences electronic effects. The target compound’s -Br and -Cl substituents create strong electron-withdrawing effects, accelerating sulfonamide formation but complicating purification .

Yield and Synthetic Utility: Reactions with bulky amines (e.g., cyclopentylimidazoles) yield ≤20% due to steric hindrance, whereas smaller amines (e.g., pyrrolidin-3-yl derivatives) achieve ≤2% yields .

Biological Relevance :

- The target compound’s -OH group is critical for binding to WDR5’s WIN site, as evidenced by its sulfonamide derivatives showing submicromolar inhibition (IC₅₀ = 0.2–1.0 µM) .

- Pyridine-based analogs (e.g., 5-bromo-6-chloropyridine-3-sulfonyl chloride) exhibit lower bioactivity in WDR5 assays, likely due to altered π-stacking interactions .

Biologische Aktivität

5-Bromo-3-chloro-2-hydroxybenzenesulfonyl chloride is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.

- Chemical Formula : C6H4BrClO3S

- Molecular Weight : 239.52 g/mol

- CAS Number : 23095-05-8

This compound acts primarily by inhibiting specific protein-protein interactions, notably those involving the WD repeat-containing protein 5 (WDR5) and the MYC oncogene. This inhibition disrupts the localization of MYC to chromatin, thereby affecting gene expression related to tumorigenesis. The compound's sulfonamide group is critical for its binding affinity and biological activity.

Biological Activity Overview

Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. The following table summarizes key findings from various studies:

Case Studies

-

WDR5-MYC Interaction Inhibition :

- A study demonstrated that inhibiting the WDR5-MYC interaction using small molecules, including derivatives of this compound, resulted in significant tumor regression in a Burkitt’s lymphoma model. The mutant cells with disrupted WDR5 interaction exhibited delayed tumor growth, highlighting the therapeutic potential of targeting this pathway .

- Antibacterial Activity :

Pharmacological Properties

The pharmacological profile of this compound includes:

- Absorption : The compound is expected to have moderate permeability across biological membranes.

- Metabolism : It is metabolized by cytochrome P450 enzymes, indicating potential interactions with other drugs.

- Excretion : Primarily excreted via renal pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.